Acetonitrile, [(diphenylmethyl)amino]-
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Overview
Description
Acetonitrile, [(diphenylmethyl)amino]- is an organic compound that features a nitrile group attached to a diphenylmethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, [(diphenylmethyl)amino]- typically involves the reaction of diphenylmethylamine with acetonitrile under specific conditions. One common method involves the use of a base to deprotonate the diphenylmethylamine, followed by nucleophilic substitution with acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of Acetonitrile, [(diphenylmethyl)amino]- often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as FeCl2 can be used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, [(diphenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include primary amines, substituted nitriles, and various oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetonitrile, [(diphenylmethyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetonitrile, [(diphenylmethyl)amino]- involves its ability to act as a nucleophile due to the presence of the nitrile group. This allows it to participate in various nucleophilic substitution reactions, forming stable intermediates and products. The molecular targets and pathways involved include interactions with electrophilic centers in biological molecules, leading to the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Similar to Acetonitrile, [(diphenylmethyl)amino]- but with a benzene ring instead of the diphenylmethyl group.
Acetonitrile: Lacks the diphenylmethylamino moiety, making it less reactive in certain nucleophilic substitution reactions.
Uniqueness
Acetonitrile, [(diphenylmethyl)amino]- is unique due to the presence of the diphenylmethylamino group, which enhances its reactivity and allows for the formation of more complex molecules compared to simpler nitriles like benzonitrile and acetonitrile .
Properties
CAS No. |
146495-24-1 |
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Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(benzhydrylamino)acetonitrile |
InChI |
InChI=1S/C15H14N2/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,12H2 |
InChI Key |
SGGWZHLJPPJPTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC#N |
Origin of Product |
United States |
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